Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate
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Overview
Description
Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[34]Octane-2-Carboxylate is a complex organic compound with the molecular formula C12H21NO4 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with formaldehyde under acidic conditions to introduce the hydroxymethyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and minimize costs. This could involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 2,5-Diazaspiro[3.4]Octane-2-Carboxylate: Similar structure but lacks the hydroxymethyl group.
Tert-Butyl 7-Oxo-4-Azaspiro[2.5]Octane-4-Carboxylate: Contains a different spirocyclic structure with an oxo group instead of a hydroxymethyl group.
Uniqueness
Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it valuable for creating derivatives with potentially novel properties and applications.
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-5-methyl-2,5-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-8-13(9-15)5-10(7-16)6-14(13)4/h10,16H,5-9H2,1-4H3 |
InChI Key |
AHACRNPJDINPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CN2C)CO |
Origin of Product |
United States |
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